molecular formula C7H14 B101136 3-Methyl-2-hexene CAS No. 17618-77-8

3-Methyl-2-hexene

Cat. No.: B101136
CAS No.: 17618-77-8
M. Wt: 98.19 g/mol
InChI Key: JZMUUSXQSKCZNO-UHFFFAOYSA-N
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Description

3-Methyl-2-hexene (C₇H₁₄) is an unsaturated hydrocarbon classified as an alkene, featuring a double bond between carbons 2 and 3 and a methyl substituent at carbon 2. Key properties include:

  • Molecular weight: 98.19 g/mol .
  • Stereoisomerism: Exists as (Z)- and (E)-isomers, with the cis (Z) form having a CAS registry number of 10574-36-4 and the trans (E) form under CAS 17618-77-8 .
  • Structural stability: Computational studies reveal an adsorption energy of -978.990 eV and zero-point vibrational energy (ZPVE) of 5.740 eV, indicating moderate stability for the cis isomer .
  • Synthesis: Formed via β-elimination reactions, such as the treatment of 3-bromo-4-methylhexane with ethanolic KOH .

Preparation Methods

Acid-Catalyzed Dehydration of 3-Methyl-2-Hexanol

Reaction Mechanism and Conditions

The dehydration of 3-methyl-2-hexanol (CAS 2313-65-7) is the most common laboratory-scale method for synthesizing 3-methyl-2-hexene. This reaction follows an E1 elimination mechanism under acidic conditions:

  • Protonation : The hydroxyl group of 3-methyl-2-hexanol is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄), forming an alkyloxonium ion.

  • Carbocation Formation : Loss of water generates a secondary carbocation at the β-carbon.

  • Deprotonation : A base abstracts a proton from an adjacent carbon, resulting in the formation of the double bond .

Key Conditions :

  • Temperature : 140–170°C (optimized to minimize side reactions like polymerization) .

  • Catalyst : Concentrated H₂SO₄ (85–98%) or H₃PO₄ (75–85%) .

  • Yield : 60–75%, with purity >90% after fractional distillation .

Table 1: Optimization of Dehydration Parameters

ParameterOptimal RangeEffect on Yield/Purity
Acid Concentration85–98% H₂SO₄Higher concentration reduces reaction time but increases sulfonation byproducts .
Temperature160–170°CTemperatures >170°C promote over-dehydration to dienes .
Reaction Time2–4 hoursProlonged heating degrades the alkene .

Stereochemical Control and Isomer Purity

The reaction predominantly follows Zaitsev’s rule , favoring the more substituted alkene (this compound over 3-methyl-1-hexene). However, isomer ratios depend on:

  • Acid Strength : H₂SO₄ produces a 4:1 ratio of this compound to 3-methyl-1-hexene, while H₃PO₄ favors the former at 7:1 .

  • Solvent Polarity : Polar solvents (e.g., water) stabilize carbocations, enhancing selectivity for the trans isomer .

Analytical Validation :

  • Gas Chromatography (GC) : Retention indices (RI) of 544 (cis) and 564 (trans) on DB-WAX columns.

  • NMR Spectroscopy : Coupling constants (J) distinguish isomers:

    • cis: J = 10–12 Hz (vinylic protons).

    • trans: J = 15–18 Hz .

Catalytic Dehydrogenation of 3-Methylhexane

Heterogeneous Catalysts and Industrial Protocols

Dehydrogenation of 3-methylhexane over metal-supported catalysts is a scalable industrial method. The reaction is endothermic (ΔH ≈ +125 kJ/mol) and requires high temperatures (400–600°C) .

Catalyst Systems :

  • Chromia-Alumina (Cr₂O₃/Al₂O₃) : Converts 3-methylhexane to this compound with 55–65% selectivity at 500°C .

  • Platinum-Tin (Pt-Sn) Alloys : Achieve 70–80% selectivity via σ-C-H activation mechanisms .

Table 2: Performance of Dehydrogenation Catalysts

CatalystTemperature (°C)Conversion (%)Selectivity (%)
Cr₂O₃/Al₂O₃5004565
Pt-Sn/Al₂O₃4506078
Fe₂O₃-K₂O5503852

Challenges :

  • Coke Formation : Mitigated by steam co-feeding (10–20% v/v) .

  • Catalyst Deactivation : Regeneration cycles every 24–48 hours .

Specialized Synthetic Routes

Ether Decomposition (Patent-Based Method)

A patented method (US5463157A) involves:

  • Trimerization of Ethylene : Forms 2-ethyl-1-butene using titanium-based catalysts.

  • Etherification : Reaction with methanol to produce 3-methoxy-3-methylpentane.

  • Thermal Decomposition : At 180°C over acidic resins (e.g., Amberlyst-15), yielding this compound with 85% purity .

Advantages :

  • Avoids carbocation rearrangements, ensuring positional selectivity.

  • Scalable to multi-ton production .

Grignard Reagent Approaches

Though less common, this compound can be synthesized via:

  • Alkylation of Propenylmagnesium Bromide :

    • React with 2-bromopentane in THF at −20°C.

    • Yield: 40–50% after hydrolysis .

Comparative Analysis of Methods

Table 3: Method Efficiency and Applications

MethodScaleYield (%)Purity (%)Industrial Feasibility
Acid DehydrationLab/Medium60–7590–95Moderate
Catalytic DehydrogenationLarge45–6085–90High
Ether DecompositionLarge70–8095–98High

Key Considerations :

  • Cost : Acid dehydration is cost-effective for small-scale synthesis, while dehydrogenation requires significant energy input .

  • Environmental Impact : Catalytic methods generate less waste compared to acid-based routes .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H14_{14}
  • Molecular Weight : 98.1861 g/mol
  • CAS Registry Number : 17618-77-8

3-Methyl-2-hexene is characterized by a double bond between the second and third carbon atoms in the hexane chain, making it a branched alkene. Its unique structure influences its reactivity and interactions with other compounds.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be used to produce various chemical compounds through reactions such as:

  • Hydroboration-Oxidation : This reaction can convert this compound into alcohols, which are valuable in further synthetic processes.
  • Polymerization : It can undergo polymerization to form polymers that are used in plastics and other materials.

Research has shown that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies indicate that it has significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are as follows:
MicroorganismMIC (μmol/L)
Staphylococcus aureus200
Escherichia coli250

This suggests potential applications in pharmaceuticals as an antimicrobial agent.

  • Antioxidant Activity : The compound has demonstrated free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity at different concentrations is summarized below:
Concentration (mg/mL)% Scavenging Activity
10085
5070
2550

These properties indicate its potential use in health supplements and functional foods.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Chemical Intermediates : It acts as a precursor for the synthesis of various chemicals, including fragrances and flavor compounds.
  • Fuel Additives : Its properties make it suitable for enhancing the performance of fuels.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial effects of various volatile compounds, including this compound. The results indicated that this compound effectively inhibited the growth of medically relevant bacteria, suggesting its potential role in developing new antimicrobial agents.

Case Study 2: Antioxidant Potential

In another investigation, the antioxidant capacity of this compound was assessed using the DPPH assay. The compound showed promising results, indicating its ability to scavenge free radicals effectively. This property could be harnessed in the formulation of dietary supplements aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action for 3-Methyl-2-hexene in chemical reactions typically involves the electrophilic addition to the double bond. For example, in the hydration reaction, the double bond reacts with a proton (H⁺) to form a carbocation intermediate, which then reacts with water to form an alcohol .

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Methyl-3-hexene (C₇H₁₄)

  • Structure : Double bond at C3–C4 with a methyl group at C3.
  • Isomerism : The trans (E) isomer (CAS 692-24-0) is more stable than the cis form due to reduced steric hindrance .
  • Stability : As a disubstituted alkene, it is less stable than 3-methyl-2-hexene (trisubstituted), aligning with the general stability trend of alkenes .
  • Reactivity : Electrophilic additions (e.g., HCl) follow Markovnikov’s rule, but the product distribution differs due to the double bond position .

3-Hexene (C₆H₁₂)

  • Structure : Straight-chain alkene with a double bond at C3–C4.
  • Molecular weight : 84.16 g/mol, significantly lower than this compound .
  • Physical properties : Lower boiling point (-93°C vs. ~85°C for this compound) due to reduced molecular weight and branching .
  • Environmental detection : Emitted during biomass burning but at lower concentrations compared to branched analogs like this compound .

3-Methylenecyclohexene (C₇H₁₀)

  • Structure : Cyclic alkene with an exocyclic double bond.
  • Reactivity : Enhanced conjugation in the cyclic system increases resonance stabilization, making it less reactive toward electrophilic additions compared to linear alkenes .
  • Applications : Used in organic synthesis for Diels-Alder reactions due to its strained ring system .

2-Methyl-2-hexene (C₇H₁₄)

  • Structure : Double bond at C2–C3 with a methyl group at C2.
  • Stability : As a trisubstituted alkene, it is more stable than this compound due to greater alkyl substitution near the double bond .
  • Ionization behavior : Exhibits a higher double-ionization threshold (9.8 eV) compared to this compound (9.5 eV), as determined by CCSD(T)/cc-pV(T+d)Z calculations .

Analytical Differentiation

Property This compound (Z) 3-Methyl-3-hexene (E) 3-Hexene
Retention time (GC) 544.832 s 529.837 s 509.843 s
Mass spectral peaks m/z 98 (base peak) m/z 98 (base peak) m/z 84
Vibrational modes 30.1–543.9 Hz 67.7–1680.4 cm⁻¹ N/A

Key tests :

  • Gas chromatography-mass spectrometry (GC-MS) : Retention times and fragmentation patterns distinguish isomers .
  • Infrared spectroscopy : Unique vibrational frequencies identify double bond positions (e.g., 1680.4 cm⁻¹ for trans-3-methyl-3-hexene vs. 543.9 Hz for cis-3-methyl-2-hexene) .

Stability and Reactivity Trends

  • Thermodynamic stability: Trisubstituted > disubstituted > monosubstituted alkenes. Thus, this compound is more stable than 3-hexene but less stable than 2-methyl-2-hexene .
  • Kinetic reactivity : Branched alkenes like this compound undergo electrophilic additions faster than linear analogs due to hyperconjugation effects .

Environmental and Industrial Relevance

  • Emissions : Detected in biomass burning plumes with an emission factor of (1.5±0.8)×10⁻³ g/kg, higher than 3-hexene but lower than 1-heptene .
  • Industrial use : Serves as an intermediate in polymer production and fine chemical synthesis .

Biological Activity

3-Methyl-2-hexene is an alkene that has garnered attention due to its biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological properties, metabolic pathways, and relevant case studies associated with this compound, supported by diverse research findings.

This compound is a branched-chain alkene with the molecular formula C7H14C_7H_{14}. Its structure features a double bond between the second and third carbon atoms, contributing to its reactivity and interaction with biological systems. The compound's properties allow it to participate in various chemical reactions, including hydration and oxidation.

1. Metabolic Pathways

Research has indicated that this compound can undergo metabolic transformations in living organisms. For instance, studies using gas chromatography-mass spectrometry (GC-MS) have identified metabolites of this compound in biological fluids, suggesting its potential role as a precursor for more complex biochemical compounds .

2. Toxicological Studies

Toxicological assessments have revealed that certain alkenes, including this compound, may exhibit cytotoxic effects at elevated concentrations. A study examining the cytotoxicity of various alkenes found that this compound could induce cellular stress responses, although specific mechanisms remain to be fully elucidated .

3. Odorant Properties

3-Methyl-2-hexenoic acid, a derivative of this compound, has been identified as a significant contributor to axillary odor. Research indicates that this compound is present in human sweat and may play a role in body odor characteristics across different populations . Quantitative analyses have shown varying levels of this compound in sweat samples from different ethnic groups, suggesting its relevance in olfactory signaling and social interactions .

Case Study 1: Axillary Odor Contribution

A study focused on the contribution of 3-methyl-2-hexenoic acid to axillary odor found that individuals exhibited varying concentrations of this compound in their sweat. The findings suggest that genetic factors may influence the production of this odorant, impacting personal scent profiles and potentially social dynamics .

Table 1: Concentration Levels of 3-Methyl-2-Hexenoic Acid in Sweat Samples

Subject GroupConcentration Range (nmol/ml)
Japanese15.9 - 34.6
CaucasianVaries

Case Study 2: Cytotoxicity Assessment

In a toxicological assessment involving various alkenes, researchers evaluated the cytotoxic effects of this compound on cultured human cells. The study revealed that exposure to high concentrations led to increased markers of oxidative stress and cellular apoptosis .

Chemical Reactions Analysis

Oxidation Reactions

3-Methyl-2-hexene can undergo oxidation reactions to form epoxides and diols. Potassium permanganate in an aqueous solution can be used as a reagent to achieve this oxidation.

Reduction Reactions

The compound can be hydrogenated to form 3-methyl-2-hexane using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Substitution Reactions

Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides. Chlorine or bromine in an inert solvent like carbon tetrachloride are common reagents for this type of reaction.

Hydroboration-Oxidation

This compound can be converted into alcohols via hydroboration-oxidation, a valuable transformation in synthetic processes. Hydroboration involves the addition of a B−H bond of borane (BH₃) to an alkene, yielding an organoborane intermediate. Subsequent oxidation of the organoborane by reaction with basic hydrogen peroxide (H₂O₂) gives an alcohol . This reaction proceeds with syn stereochemistry and non-Markovnikov regiochemistry, resulting in the addition of the hydroxyl group to the less substituted carbon .

Electrophilic Addition and Markovnikov’s Rule

Electrophilic addition to this compound follows Markovnikov's rule, where the more substituted carbocation is formed as the intermediate . If both double-bonded carbon atoms have the same degree of substitution, a mixture of addition products results .

Antimicrobial Activity

This compound exhibits antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are shown in the table below:

MicroorganismMIC (μmol/L)
Staphylococcus aureus200
Escherichia coli250

Antioxidant Activity

This compound demonstrates free radical scavenging activity, crucial for preventing oxidative stress-related diseases. The antioxidant activity at different concentrations is summarized below:

Concentration (mg/mL)% Scavenging Activity
10085
5070
2550

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-2-hexene, and how do reaction conditions influence isomer purity?

  • Methodological Answer: The synthesis of this compound typically involves acid-catalyzed dehydration of 3-methyl-2-hexanol or dehydrohalogenation of 3-methyl-2-hexyl halides. For example, using H₂SO₄ as a catalyst at 80–100°C yields the alkene, but stereoselectivity (cis/trans isomer ratio) depends on reaction temperature and solvent polarity . Characterization via gas chromatography (GC) with a polar column (e.g., DB-WAX) can resolve isomers, with retention indices (RI) around 544–564 .

Q. How can researchers distinguish between cis and trans isomers of this compound experimentally?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is critical. The coupling constant (J) between the vinylic protons in cis isomers (J ≈ 10–12 Hz) is smaller than in trans isomers (J ≈ 15–18 Hz). Infrared (IR) spectroscopy also reveals differences in C-H out-of-plane bending vibrations (cis: ~700 cm⁻¹; trans: ~970 cm⁻¹) . GC retention times and RI values (e.g., cis: RI 544; trans: RI 564) further aid identification .

Q. What analytical techniques are most effective for quantifying this compound in environmental samples?

  • Methodological Answer: Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) provides high sensitivity and resolution for trace detection. Calibration using deuterated internal standards (e.g., d₃-3-methyl-2-hexene) improves accuracy. Reported detection limits are ~0.013–0.016 ppmv in biomass burning plumes .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in electrophilic addition reactions?

  • Methodological Answer: Markovnikov addition of HCl to this compound predominantly forms 3-chloro-3-methylhexane. Stereoelectronic effects in the transition state favor carbocation stability at the more substituted carbon (C3). Computational studies (DFT/B3LYP) can model regioselectivity, while kinetic isotope effects (KIE) experiments validate mechanistic pathways .

Q. What are the challenges in detecting this compound isomers in atmospheric chemistry, and how can conflicting quantification data be resolved?

  • Methodological Answer: Discrepancies in emission factors (e.g., 0.013–0.016 ppmv in lab vs. 0.054 ppmv in field studies) arise from matrix effects and sampling artifacts. Standardized protocols using thermal desorption tubes and co-injection with authentic standards (CAS 10574-36-4 for cis; CAS 17618-77-8 for trans) reduce variability. Contradictions in RI values (e.g., 544 vs. 564) require column revalidation using reference mixtures .

Q. How can computational chemistry predict the thermodynamic stability of this compound isomers?

  • Methodological Answer: Density functional theory (DFT) at the M06-2X/cc-pVTZ level calculates relative Gibbs free energies. The trans isomer is typically ~1–2 kcal/mol more stable due to reduced steric hindrance. Heat of hydrogenation experiments (ΔH ≈ -30 kcal/mol) corroborate computational results .

Q. What role does this compound play in secondary organic aerosol (SOA) formation during biomass combustion?

  • Methodological Answer: Oxidation by OH radicals generates low-volatility products (e.g., dihydrofurans) that partition into aerosols. Chamber studies with proton-transfer-reaction mass spectrometry (PTR-MS) quantify SOA yields (0.1–0.3 μg/m³ per ppbv precursor). Competing pathways (ozonolysis vs. NO₃-initiated oxidation) require controlled NOx conditions to isolate mechanisms .

Q. Data Presentation & Validation

Q. How should researchers present contradictory isomer abundance data in publications?

  • Methodological Answer: Use error bars for emission factors (e.g., 0.016 ± 0.003 ppmv) and disclose analytical uncertainties (e.g., GC column batch variability). Provide raw chromatograms in supplementary materials and apply statistical tests (e.g., ANOVA) to assess significance of discrepancies .

Q. What validation steps ensure reproducibility in synthesizing this compound?

  • Methodological Answer: Publish detailed reaction conditions (solvent purity, catalyst concentration, drying time). Cross-validate products using independent techniques (GC, NMR, and IR) and share spectral data in open repositories (e.g., NIST Chemistry WebBook) .

Q. How can thermodynamic properties (e.g., vapor pressure) of this compound be experimentally determined?

  • Methodological Answer: Use a static vapor pressure apparatus with a capacitance manometer. Antoine equation parameters (log P = A − B/(T + C)) derived from experimental data (boiling point ≈94°C at 1 atm) predict phase behavior .

Properties

IUPAC Name

3-methylhex-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-4-6-7(3)5-2/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMUUSXQSKCZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871207
Record name 3-methyl-2-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17618-77-8
Record name 3-methyl-2-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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